7-Methoxy-3,3-dimethylindolin-2-one
Description
Historical Context and Evolution of Indolin-2-one Chemistry
The study of indole (B1671886) derivatives has a rich history, with the indolin-2-one core being a subject of investigation for many years. Initially identified in natural products, the scaffold's potential was further unlocked through synthetic chemistry. The development of new synthetic methodologies has allowed for the creation of a vast library of indolin-2-one derivatives, each with unique properties. This has led to their exploration in a wide range of research areas, particularly in the search for new drug candidates. A notable example of the therapeutic success of this scaffold is the multi-kinase inhibitor, sunitinib, which is based on the indolin-2-one structure and is used in cancer therapy. bldpharm.comfluorochem.co.uk
Overview of Privileged Chemical Scaffolds in Research and Development
In the realm of drug discovery and medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds." This concept, first introduced in the late 1980s, describes core structures that are capable of binding to multiple, distinct biological targets, leading to a broad spectrum of pharmacological activities. smolecule.comthieme-connect.com These scaffolds are often found in approved drugs and are considered advantageous starting points for the design of new bioactive molecules. sigmaaldrich.com The indolin-2-one nucleus is widely regarded as such a privileged scaffold, owing to its presence in numerous biologically active compounds and its capacity for versatile chemical modification. bldpharm.comnp-mrd.org
Rationale for Comprehensive Investigation of 7-Methoxy-3,3-dimethylindolin-2-one
The specific compound, this compound, presents a compelling case for detailed academic study. The rationale for its investigation stems from the unique combination of its structural features:
The Indolin-2-one Core: As a privileged scaffold, it provides a solid foundation for potential biological activity.
The 7-Methoxy Group: The presence of a methoxy (B1213986) group at the 7-position can significantly influence the electronic properties of the aromatic ring, potentially modulating the compound's reactivity and biological interactions.
The 3,3-Dimethyl Substitution: The gem-dimethyl group at the 3-position introduces steric bulk and can impact the compound's conformation and metabolic stability.
The systematic exploration of such specifically substituted scaffolds is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66931-30-4 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Purity | Typically ≥95% |
Data sourced from commercial supplier information. fluorochem.co.uk
Detailed Research Findings on Substituted Indolin-2-ones
While specific, in-depth research solely focused on this compound is limited in publicly available literature, the synthesis and characterization of closely related analogs have been reported, offering valuable insights into its potential chemistry.
Recent research has demonstrated the efficient synthesis of various 3,3-disubstituted oxindoles through methods like direct oxidative alkylarylation of N-arylacrylamides. thieme-connect.com For instance, the synthesis of compounds such as 3-(Cyclohexylmethyl)-1,3,7-trimethylindolin-2-one has been achieved with good yields. thieme-connect.com The characterization of these related compounds typically involves a suite of spectroscopic techniques.
Interactive Data Table: Illustrative Spectroscopic Data for a Related Compound (3-(Cyclohexylmethyl)-1,3,7-trimethylindolin-2-one)
| Analysis | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.02–6.83 (m, 3 H), 3.48 (s, 3 H), 2.58 (s, 3 H), 1.90 (dd, J = 14.0, 7.0 Hz, 1 H), 1.68 (dd, J = 14.0, 5.2 Hz, 1 H), 1.57–1.46 (m, 3 H), 1.35 (d, J = 12.7 Hz, 1 H), 1.27 (s, 3 H), 1.24–1.18 (m, 1 H), 1.03–0.89 (m, 4 H), 0.86–0.70 (m, 2 H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 181.9, 140.9, 135.1, 131.2, 122.2, 120.7, 119.5, 47.1, 45.7, 34.6, 34.5, 33.5, 29.5, 26.6, 26.1, 26.0, 19.1 |
| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₈H₂₆NO: 272.2009; found: 272.2011 |
This data is for an analogous compound and serves to illustrate the types of characterization performed on this class of molecules. thieme-connect.com
The chemical reactivity of the indoline (B122111) core is influenced by its substituents. The electron-donating nature of a methoxy group, such as that in this compound, generally activates the aromatic ring towards electrophilic substitution. This property is key for further functionalization of the molecule to create a library of derivatives for academic screening and potential therapeutic applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-5-4-6-8(14-3)9(7)12-10(11)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
BHIXTFSJENSHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)OC)NC1=O)C |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 7-Methoxy-3,3-dimethylindolin-2-one, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the gem-dimethyl protons, and the N-H proton of the lactam.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-4) | ~6.9 - 7.1 | Doublet | 1H |
| Aromatic H (H-5) | ~6.7 - 6.9 | Triplet | 1H |
| Aromatic H (H-6) | ~6.6 - 6.8 | Doublet | 1H |
| Methoxy (CH₃O-) | ~3.8 - 4.0 | Singlet | 3H |
| Gem-dimethyl (C(CH₃)₂) | ~1.2 - 1.4 | Singlet | 6H |
| Amide (N-H) | ~7.5 - 8.5 | Singlet (broad) | 1H |
Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum, including the carbonyl carbon of the lactam, the aromatic carbons, the methoxy carbon, the quaternary carbon, and the gem-dimethyl carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~175 - 180 |
| Aromatic C (C-7a) | ~140 - 145 |
| Aromatic C (C-7) | ~145 - 150 |
| Aromatic C (C-3a) | ~130 - 135 |
| Aromatic C (C-5) | ~120 - 125 |
| Aromatic C (C-4) | ~110 - 115 |
| Aromatic C (C-6) | ~110 - 115 |
| Methoxy (CH₃O-) | ~55 - 60 |
| Quaternary C (C-3) | ~40 - 45 |
| Gem-dimethyl (C(CH₃)₂) | ~25 - 30 |
Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₁₃NO₂), HRMS would provide an exact mass measurement.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 192.1025 |
| [M+Na]⁺ | 214.0844 |
Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O bond of the lactam, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Lactam) | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch (Methoxy) | 1000 - 1100 (asymmetric), ~1250 (symmetric) |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ring system in this compound. The oxindole (B195798) chromophore, influenced by the methoxy substituent, is expected to exhibit characteristic absorption maxima.
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) |
| π → π* (Benzene ring) | ~250 - 260 |
| n → π* (Carbonyl) | ~280 - 300 |
Note: The position and intensity of the absorption maxima can be influenced by the solvent used.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., TDDFT-ECD Calculations)
Following an extensive search of scientific literature and chemical databases, no specific studies detailing the chiroptical spectroscopic analysis or the determination of the absolute configuration for the chiral centers of this compound were found. The application of Time-Dependent Density Functional Theory (TDDFT) in conjunction with Electronic Circular Dichroism (ECD) spectroscopy is a powerful, contemporary method for elucidating the absolute stereochemistry of chiral molecules. However, it appears that this specific compound has not been the subject of such published research.
Computational and Theoretical Investigations of 7 Methoxy 3,3 Dimethylindolin 2 One and Analogues
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of indolin-2-one chemistry, DFT studies are crucial for elucidating reaction mechanisms, understanding stereoselectivity, and calculating the energetics of chemical transformations.
Researchers have employed DFT calculations to explore the cyclization reactions that form the core oxindole (B195798) structure. For instance, studies on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a t-butyl 3-methyloxindole-3-carboxylate have revealed the critical role of acid assistance. DFT calculations demonstrated that the presence of acetic acid significantly lowers the activation Gibbs free energy for the cyclization compared to pathways assisted by methanol, by promoting the protonation of the carbonyl oxygen atom. nih.gov Such studies confirm that reaction conditions, like concentration and the choice of acid, play a pivotal role in the mechanism and efficiency of oxindole formation. nih.gov
DFT has also been applied to understand the mechanisms of cycloaddition reactions involving indolin-2-one derivatives. These reactions are vital for creating more complex heterocyclic systems. The calculations help in analyzing the frontier molecular orbitals (HOMO-LUMO) to predict the reactivity and regioselectivity of the cycloaddition. For example, studies on related [3+2] cycloaddition reactions show that the process typically follows a one-step, concerted mechanism. researchgate.netresearchgate.net The analysis of the global electron density transfer (GEDT) at the transition state can predict the polar nature of the reaction. researchgate.net
Table 1: DFT Calculation Insights into Indolin-2-one Formation
| Reaction Type | System Studied | Key DFT Finding | Significance |
|---|---|---|---|
| Oxindole Cyclization | di-t-butyl 2-(2-aminophenyl)-2-methyl malonate | Acetic acid-assisted protonation of the carbonyl oxygen reduces the activation Gibbs free energy. nih.gov | Provides a mechanistic understanding of acid catalysis and optimizes reaction conditions for synthesis. nih.gov |
| [3+2] Cycloaddition | Nitrone with Maleimide Derivatives | Reaction follows a one-step mechanism under kinetic control with highly asynchronous bond formation. researchgate.net | Elucidates the stereochemical and regiochemical outcomes of complex scaffold synthesis. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.
Indolin-2-one analogues have been extensively studied using molecular docking against a variety of protein targets implicated in diseases like cancer and diabetes. These simulations have successfully identified key amino acid residues responsible for binding and have helped rationalize the structure-activity relationships (SAR) observed in biological assays.
For example, docking studies of indolin-2-one derivatives against Aurora B kinase, a target in cancer therapy, revealed crucial hydrogen bond interactions. Most of the studied compounds, including reference inhibitors, formed hydrogen bonds with the backbone of residues Glu171 and Ala173 in the kinase's active site, identifying these as key interactions for potency. researchgate.net Similarly, docking of (E)-3-benzylidene-6-chloroindolin-2-one derivatives into the active site of α-amylase, a target for diabetes, showed that the compounds could establish polar interactions, predominantly with the D147 residue. researchgate.net
Further studies on other targets have provided similar insights. Docking of indolin-2-one derivatives into the cyclooxygenase-2 (COX-2) enzyme highlighted good binding interactions through hydrogen bonding and pi-pi stacking. aip.org In another study, a series of derivatives were evaluated as inhibitors of p21-activated kinase 4 (PAK4), where docking simulations proposed a binding mode for the most potent compound, guiding further structural optimization. nih.gov
Table 2: Summary of Molecular Docking Studies of Indolin-2-one Analogues
| Protein Target (PDB ID) | Indolin-2-one Analogue Type | Key Interacting Residues | Reported Binding Affinity/Score |
|---|---|---|---|
| Aurora B Kinase (4AF3) | Sunitinib analogues | Glu171, Ala173 researchgate.net | MolDock Scores from -135 to -225 kcal/mol researchgate.net |
| α-Amylase (6OCN) | 3,3-di(indolyl)indolin-2-ones | Asp147, Tyr326 researchgate.net | Binding affinities from -8.42 to -8.75 kcal/mol researchgate.net |
| Cyclooxygenase-2 (3LN1) | 5- and 7-bromo-indolin-2-ones | Not specified aip.org | Rerank Scores from -83 to -91 aip.org |
| PAK4 | Substituted indolin-2-ones | Not specified nih.gov | IC₅₀ value of 16 nM for most potent compound nih.gov |
| Dopamine D4 Receptor | Piperazinylbutyl indolin-2-ones | Not specified nih.gov | Kᵢ value of 0.5 nM for most selective compound nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
For indolin-2-one analogues and related structures, QSAR has been a valuable tool in optimizing their biological profiles. The fundamental assumption is that variations in the biological activities of a series of chemicals that target a common mechanism of action are correlated with variations in their structural and chemical properties.
A QSAR study on a series of 2-phenylacrylonitriles, which share structural similarities with some indolin-2-one derivatives, developed a predictive model for their cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The final model, which included seven molecular descriptors, yielded a good correlation between the observed and predicted activity (R² = 0.726). nih.gov Such models provide insights into the structural features that drive activity and allow for the rapid virtual screening of large compound libraries. nih.gov Another study successfully developed a QSAR model for the anti-HIV activity of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, demonstrating good internal and external predictive power.
Table 3: QSAR Model Parameters for Indolin-2-one-Related Scaffolds
| Biological Activity | Compound Class | Statistical Parameters | Descriptor Types Used |
|---|---|---|---|
| MCF-7 Cytotoxicity | 2-phenylacrylonitriles | R² = 0.726, Q²_LOO = 0.663 nih.gov | Constitutional, Topological, Geometrical, Quantum-chemical nih.gov |
| Anti-HIV Activity | pyrrolo[3,4-c]pyridine derivatives | R² = 0.90, R²_adj = 0.88, Q²_cv = 0.84 | Constitutional, Thermodynamic, Electronic |
Conformational Analysis and Molecular Dynamics Simulations of Indolin-2-one Derivatives
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a view of the dynamic evolution of the molecule and its complexes over time.
For indolin-2-one derivatives, understanding their conformational preferences is key to rational drug design. The rigidity or flexibility of the oxindole core and its substituents can influence how the molecule fits into a receptor's binding site. Azabicyclo[X.Y.0]alkanone amino acids, which are constrained mimics including indolizidin-2-one structures, are used to create rigid peptide structures to probe the conformations required for biological activity. nih.gov The analysis of various conformations, such as anti and gauche forms, helps in understanding the stability based on factors like steric repulsion and dipole-dipole interactions. youtube.com
MD simulations are often performed as a follow-up to molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the predicted ligand-protein complex in a simulated physiological environment. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.
In Silico Prediction Methodologies for Pharmacokinetic Parameters
A significant cause of failure in drug development is poor pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods are now widely used in the early stages of drug discovery to predict these properties, allowing researchers to prioritize compounds with favorable profiles and filter out those likely to fail. windows.netsciensage.info
For indolin-2-one derivatives, various computational tools and models are employed to predict their ADMET properties. These predictions are based on physicochemical descriptors such as lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), and topological polar surface area (TPSA). windows.netnih.gov Rules like Lipinski's Rule of Five are used as a quick filter for "drug-likeness."
Studies have utilized software like QikProp and SwissADME to generate ADME profiles for novel indolin-2-one inhibitors. For example, a preliminary ADME profile was predicted for a potent PAK4 inhibitor based on QikProp predictions. nih.gov Similarly, pharmacokinetic studies on spiropyrrolidine derivatives containing an oxindole motif indicated that the heterocycles exhibit acceptable predictive ADMET properties and good druggability. mdpi.com These in silico predictions help reduce the number of synthesized compounds with inadequate ADMET properties, saving time and resources. sciensage.info
Table 4: Predicted In Silico Pharmacokinetic Properties for Example Indole (B1671886) Derivatives
| Compound Type | Prediction Tool | Predicted Parameter | Finding/Observation |
|---|---|---|---|
| Indole-piperazine hybrids | ADMETlab 2.0 | Physicochemical & ADMET properties | Used to assess properties at the beginning of the drug discovery process. windows.netnih.gov |
| PAK4 Inhibitor (Indolin-2-one) | QikProp | ADME Profile | A preliminary ADME profile was established for the lead compound. nih.gov |
| Spiro-oxindoles | Not Specified | ADMET Properties | Compounds exhibited acceptable predictive ADMET properties and good druggability. mdpi.com |
| General Drug Candidates | SwissADME | GI Absorption, BBB Permeation | The "BOILED-Egg" model is used to intuitively evaluate passive absorption and permeation. sciensage.info |
Exploration of Chemical Reactivity and Derivatization Pathways
Electrophilic and Nucleophilic Substitution Reactions on the Indolin-2-one Ring System
The aromatic ring of 7-Methoxy-3,3-dimethylindolin-2-one is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group at the C-7 position. researchgate.net This directing group, in conjunction with the fused lactam ring, influences the regioselectivity of incoming electrophiles. Generally, in methoxy-substituted indoles, electrophilic attack is favored at positions ortho and para to the methoxy group. For this compound, the likely positions for electrophilic attack are C-4 and C-6.
In contrast, nucleophilic substitution reactions on the aromatic ring are less common and typically require the presence of a good leaving group, such as a halogen, or activation by a strongly electron-withdrawing group.
While specific studies on this compound are limited, the general principles of reactivity for methoxy-activated indoles can be summarized as follows:
| Reaction Type | Reagents and Conditions | Expected Products |
| Electrophilic Aromatic Substitution | ||
| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitro-7-methoxy-3,3-dimethylindolin-2-one |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Halo- and 6-Halo-7-methoxy-3,3-dimethylindolin-2-one |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4-Acyl- and 6-Acyl-7-methoxy-3,3-dimethylindolin-2-one |
| Nucleophilic Aromatic Substitution | ||
| (on a halogenated derivative) | Nu⁻ (e.g., RO⁻, R₂N⁻) | Substitution of the halogen by the nucleophile |
This table is based on the general reactivity of activated indole (B1671886) systems and serves as a predictive guide for this compound.
Oxidation and Reduction Reactions
The indolin-2-one core can undergo both oxidation and reduction, though the gem-dimethyl substitution at C-3 prevents oxidation at this position to an isatin-like dicarbonyl. However, the aromatic ring and the lactam functionality can be targeted.
Oxidation of the aromatic ring can lead to the formation of quinone-like structures, particularly under strong oxidizing conditions. The electron-donating methoxy group can facilitate this process. For instance, oxidation of related methoxy-indoles can be achieved with reagents like dimethyldioxirane. researchgate.net
Reduction of the lactam carbonyl group in 2-oxindoles can be achieved using strong reducing agents like borane (B79455) derivatives, leading to the corresponding indoline (B122111). rsc.org The chemoselective reduction of the carbonyl group in the presence of other functional groups can be challenging but offers a route to diverse 2,3-dihydroindole derivatives. rsc.org
| Reaction Type | Reagents | Potential Products |
| Oxidation | Dimethyldioxirane | Quinone-type derivatives |
| Reduction | Borane complexes (e.g., BH₃·THF) | 7-Methoxy-3,3-dimethylindoline |
This table provides potential reaction pathways based on the reactivity of similar oxindole (B195798) structures.
Formation of Schiff Bases and Other Condensation Products
While the carbonyl group of this compound is part of a lactam and thus less reactive than a ketone, it can still undergo condensation reactions under certain conditions. More commonly, derivatives of indolin-2-one are used to form Schiff bases. For example, diformyl derivatives of related indolenines can react with various arylhydrazines and other primary amines to produce Schiff bases and subsequently pyrazole-containing structures. researchgate.net
The general reaction for Schiff base formation involves the condensation of a primary amine with a carbonyl compound. In the context of the indolin-2-one core, this would typically involve a derivative with an available aldehyde or ketone function.
A related reaction involves the condensation of 2-(diformylmethylidene)-3,3-dimethylindole with hydrazides to form new pyrazolylindolenine derivatives. researchgate.net
Catalyst-Mediated Transformations and Functional Group Compatibility
Modern synthetic methods often employ transition metal catalysts to achieve selective functionalization of heterocyclic cores like indolin-2-one. For instance, iridium-catalyzed borylation has been used for the C-7 functionalization of 2-substituted indoles, a transformation that is otherwise difficult to achieve. researchgate.netmsu.edu This suggests that catalyst-mediated C-H activation could be a viable strategy for derivatizing the aromatic ring of this compound.
The compatibility of the functional groups in this compound with various catalytic systems is a crucial consideration. The lactam nitrogen can potentially coordinate with the metal center, and the methoxy group can influence the electronic environment of the catalyst.
Diversification of the Indolin-2-one Core through Strategic Substitutions
The nitrogen atom of the lactam in this compound is a key site for derivatization. N-alkylation and N-arylation can be readily achieved using a suitable base to deprotonate the nitrogen, followed by reaction with an electrophile. These modifications are important for modulating the steric and electronic properties of the molecule and are often employed in the synthesis of biologically active compounds.
| Reaction Type | Reagents | Product |
| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I, BnBr) | N-Alkyl-7-methoxy-3,3-dimethylindolin-2-one |
| N-Arylation | Base, Aryl halide, Catalyst (e.g., CuI) | N-Aryl-7-methoxy-3,3-dimethylindolin-2-one |
This table outlines common N-functionalization reactions for oxindoles.
The C-3 position of the indolin-2-one core is a frequent target for substitution to create a quaternary stereocenter, a common feature in many natural products and pharmaceuticals. While this compound already possesses a quaternary center at C-3, further derivatization can be envisioned through reactions that proceed via an enolate intermediate.
A notable method for the synthesis of 3,3-disubstituted oxindoles is the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes, using an oxidant like (diacetoxy)iodobenzene. thieme-connect.comnih.gov This radical-initiated alkylation/cyclization process allows for the introduction of various alkyl substituents at the C-3 position. thieme-connect.comnih.gov A study on this reaction produced 3-(Cyclohexylmethyl)-1,3,7-trimethylindolin-2-one, a compound structurally related to the subject of this article, in a 76% yield. thieme-connect.com
Enantioselective alkynylation of isatins, which are oxidized derivatives of indolin-2-ones, provides access to 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles. rsc.org This highlights the potential for introducing alkynyl groups at the C-3 position, which are versatile handles for further transformations.
Reactivity and Functionalization of the Aromatic Ring (e.g., Methoxy Group at C-7)
The chemical behavior of the benzene (B151609) portion of the this compound scaffold is significantly influenced by the presence of the electron-donating methoxy (-OCH₃) group at the C-7 position and the electron-withdrawing amide group of the lactam ring. The interplay between these groups dictates the regioselectivity and rate of various functionalization reactions.
The C-7 methoxy group, being a strong activating group, enhances the electron density of the aromatic ring through resonance effects. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions compared to an unsubstituted ring. The directing influence of the substituents typically guides incoming electrophiles. The amide group is a meta-director, while the methoxy group is an ortho- and para-director. In this specific scaffold, the positions ortho (C-6) and para (C-4) to the methoxy group are most activated. Given the steric hindrance from the adjacent lactam ring, electrophilic attack is generally favored at the C-6 position.
Conversely, the C-7 methoxy group itself represents a site for potential functionalization, most notably through demethylation. Treatment with strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr) can cleave the methyl-oxygen bond to yield the corresponding 7-hydroxyindolin-2-one (B175083) derivative. However, such reactions can be challenging; for instance, the demethylation of 7-methoxyindole (B1360046) has been reported to give low yields, suggesting that careful optimization of reaction conditions is necessary to achieve efficient conversion without unwanted side reactions or decomposition. sci-hub.se
Studies on related methoxy-substituted indole systems have shown that the methoxy group enhances reactivity in certain reactions, such as the Mannich reaction, although it can also lead to a higher propensity for resin formation compared to unsubstituted indole. sci-hub.se This indicates that while the C-7 methoxy group activates the molecule for various transformations, it also necessitates precise control over the reaction parameters to obtain desired products in good yields.
Construction of Fused Polycyclic and Spiro Indolin-2-one Systems
The indolin-2-one core, particularly the C-3 position, is a versatile platform for the construction of more complex molecular architectures, including fused polycyclic and spirocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks that can effectively interact with biological targets.
Fused Polycyclic Systems:
The synthesis of polycyclic structures fused to the indolin-2-one core can be achieved through various intramolecular cyclization strategies. Palladium-catalyzed dearomative Heck reactions, for example, have been employed to construct indoline-fused isoindolinone skeletons. nih.gov In a typical approach, a suitably functionalized precursor derived from this compound, perhaps bearing an appropriate tether at the nitrogen atom, could undergo an intramolecular cyclization. The presence of the methoxy group is generally well-tolerated in such palladium-catalyzed processes. nih.gov
Another strategy involves domino reactions. For instance, domino reactions of arylglyoxals with enamines have been used to construct 7-hydroxy-dihydro-indole derivatives, which can serve as intermediates for further annulation to form bi-indole systems. rsc.org This highlights the potential for building complex fused systems originating from functionalized indoles.
The table below summarizes representative approaches for creating fused indolinone systems, which could be adapted for this compound.
| Reaction Type | Precursors | Catalyst/Reagents | Product Type |
| Intramolecular Heck Reaction | 2,3-disubstituted indoles | Palladium catalyst | Indoline-fused isoindolinone |
| Domino Reaction | Arylglyoxals, Enamines, Indoles | Acid catalyst (e.g., PTSA) | Dihydro-biindole |
| C-H Arylation | Benzamides with aryl triflates | Palladium catalyst | Fused Isoindolinones |
Spiro Indolin-2-one Systems:
The C-3 position of the indolin-2-one ring is a common site for spirocyclization, as it is a quaternary carbon in the 3,3-dimethyl substituted case, making it an ideal anchor for a spiro-fused ring. A prevalent method for synthesizing spiro-oxindoles involves the use of 3-alkylidene-oxindoles as reaction partners in cycloaddition or Michael addition reactions. These precursors can be prepared from the parent indolin-2-one.
For example, a three-component reaction between an arylamine, isatin (B1672199) (or a derivative), and a 1,3-dicarbonyl compound can yield spiro[dihydropyridine-oxindoles]. rsc.org Similarly, [3+2] dipolar cycloadditions between 3-diazoindolin-2-ones and arynes are effective for constructing spiro[indazole-3,3'-indolin]-2'-ones. sci-hub.se These methods are often robust and tolerate a variety of substituents on the indolinone core, suggesting their applicability to the 7-methoxy derivative.
Below is a data table outlining common strategies for the synthesis of spiro-indolinone compounds.
| Reaction Type | Key Precursors | Reagents/Catalyst | Spiro-Ring System Formed |
| [3+2] Dipolar Cycloaddition | 3-Diazoindolin-2-one, Aryne | Cesium fluoride | Indazole |
| Michael-Domino Reaction | 3-Alkylidene-oxindole, Cyclohexanone, Nitrostyrene | Organocatalyst (e.g., Pyrrolidine) | Decalin |
| Three-Component Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic acid | Dihydropyridine |
| Michael-Mannich Cyclocondensation | Isatin, Malononitrile | Nano-catalyst (e.g., MoO₃/BF₃) | Pyrrolidine |
These synthetic pathways underscore the utility of the indolin-2-one scaffold as a versatile building block for generating diverse and complex heterocyclic systems.
Biological Activity Studies of Indolin 2 One Scaffolds and Derivatives
Investigation of Anticancer Activities
Indolin-2-one derivatives have emerged as a prominent class of compounds in oncology research, with many exhibiting potent anticancer properties. nih.govmdpi.com The structural versatility of the indolin-2-one scaffold allows for modifications that can lead to compounds with high efficacy and selectivity against various cancer targets. researchgate.netcancertreatmentjournal.com
A primary mechanism through which many indolin-2-one derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. scirp.orgbenthamscience.com
Several indolin-2-one derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation. ekb.eg For instance, Sunitinib, a well-known drug based on the indolin-2-one scaffold, effectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-kit, and Fms-like tyrosine kinase 3 (FLT3). ekb.egnih.govnih.gov This multi-targeted inhibition disrupts signaling pathways essential for tumor growth and the formation of new blood vessels that supply the tumor. ekb.egresearchgate.net
Similarly, Toceranib, another indolin-2-one derivative, shows potent inhibitory activity against members of the split-kinase receptor family, including VEGFR, PDGFR, and Kit. scirp.orgnih.gov Other derivatives have also demonstrated inhibitory activity against a range of kinases. For example, SU6656 is an inhibitor of the Src family of tyrosine kinases and has shown cross-reactivity with Aurora B kinases. scirp.org The development of pyrrole-indolin-2-ones has been a significant area of research, leading to inhibitors of VEGFR, PDGFR α/β, c-kit, FLT3, and CSF1R. scirp.org Some indolin-2-one derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3 (GSK-3). nih.gov Furthermore, novel indolin-2-one derivatives have been designed and evaluated as potent inhibitors of p21-activated kinase 4 (PAK4). nih.gov
The following table summarizes the kinase inhibitory profiles of selected indolin-2-one derivatives.
| Compound/Derivative Class | Targeted Kinases | Reference |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3, RET | ekb.egnih.govnih.gov |
| Toceranib | VEGFR, PDGFR, Kit | scirp.orgnih.gov |
| SU6656 | Src Family Kinases, Aurora B Kinases | scirp.org |
| Pyrrole-indolin-2-ones | VEGFR, PDGFR α/β, c-kit, FLT3, CSF1R | scirp.org |
| 3-Arylidene-2-oxindole | GSK-3β | nih.gov |
| Novel indolin-2-one derivatives | p21-activated kinase 4 (PAK4) | nih.gov |
| Nintedanib | VEGFR-1, -2, -3, PDGFR-α, -β, FGFR-1, -2, -3, -4 | nih.gov |
| Anlotinib | VEGFR, PDGFR, FGFR, c-kit | nih.gov |
The kinase inhibitory activity of indolin-2-one derivatives translates into significant antiproliferative effects across a wide spectrum of human cancer cell lines. nih.govnih.gov For example, a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety exhibited significant cytotoxicity against human colon cancer (HT-29), lung cancer (H460), and breast cancer (MDA-MB-231) cell lines. nih.gov One promising compound from this series, 5h, showed remarkable cytotoxicity and selectivity against HT-29 and H460 cancer cells. nih.gov
Other studies have demonstrated the efficacy of indolin-2-one derivatives against various other cancer cell lines. For instance, newly synthesized derivatives have shown potent activity against Malignant Mesothelioma, Breast cancer, and Colon Cancer cells. nih.gov A 5-fluoroindolin-2-one derivative with a pyridone unit displayed significant cellular activity against the HCT-116 human colon cancer cell line. nih.gov Furthermore, certain arylidene indolin-2-ones have been identified as promising agents against MCF-7 breast cancer cells. nih.gov The antiproliferative activity is often dependent on the specific substitutions on the indolin-2-one core. nih.gov
The table below provides examples of the antiproliferative activity of various indolin-2-one derivatives against different cancer cell lines.
| Derivative Class | Cancer Cell Lines | Key Findings | Reference |
| Indolin-2-one with 4-thiazolidinone moiety | HT-29 (colon), H460 (lung), MDA-MB-231 (breast) | Compound 5h showed IC50 values of 0.016 µmol/L and 0.0037 µmol/L against HT-29 and H460 cells, respectively. | nih.gov |
| Novel indolin-2-one derivatives (6a-d) | Malignant Mesothelioma, Breast Cancer, Colon Cancer | Derivatives displayed significant selectivity towards Breast and Colon Cancer cells, with compound 6d being the most potent. | nih.gov |
| 5-fluoroindolin-2-one with a pyridone unit (compound 23) | HCT-116 (colon) | Showed the most significant enzymatic and cellular activities among the synthesized compounds. | nih.gov |
| Arylidene indolin-2-ones | MCF-7 (breast) | Molecules with 3-aminophenyl or 2-pyridyl groups showed promise. | nih.gov |
| Indolin-2-one derivatives (1c and 1h) | HCT-116 (colon), MDA-MB-231 (triple-negative breast cancer) | Showed IC50 values at the submicromolar level against HCT-116 cells and were potent against MDA-MB-231. | nih.gov |
The anticancer effects of indolin-2-one derivatives are underpinned by their ability to modulate critical cellular signaling pathways that control cell proliferation, survival, and death. nih.govnih.gov
Many indolin-2-one derivatives have been shown to inhibit the RAS/MAPK and PI3K/AKT signaling pathways. scirp.orgnih.gov For instance, novel derivatives effectively delayed cell proliferation by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways in a concentration-dependent manner. nih.gov SU6656, an inhibitor of Src family kinases, also impacts these pathways. scirp.org
Indolin-2-one compounds can also induce cell death through apoptosis. nih.govnih.gov This is often achieved by modulating the expression of apoptosis-related proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, like caspase-3, and subsequent PARP cleavage, which are hallmarks of apoptosis. nih.govresearchgate.net
Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.govnih.gov Some derivatives have been observed to cause cell cycle arrest in the S phase or G1 phase, often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27. nih.govnih.gov Another mechanism of action for some indolin-2-one derivatives is the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn activates p38 and JNK MAPK signaling pathways, culminating in apoptotic cell death. nih.gov
Assessment of Antimicrobial Efficacy (Antibacterial and Antifungal Activities)
In addition to their anticancer properties, indolin-2-one derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govmdpi.com
Several studies have reported the synthesis of indolin-2-one derivatives with significant antibacterial and antifungal properties. nih.govresearchgate.net For example, novel indolin-2-ones with an arylidene motif have been tested for their antimicrobial effects. nih.gov Compounds containing a 2-thienyl fragment showed good activity against Bacillus cereus, while those with 3-aminophenyl or 2-pyridyl groups exhibited strong antifungal activities against various fungi, including Candida albicans, Candida krusei, and Aspergillus niger. nih.gov
Hybrids of indolin-2-one and nitroimidazole have been developed, showing high potency against several bacterial strains, including drug-resistant ones. mdpi.com Some 3-substituted indole-2-one and -thione derivatives have shown antimicrobial activity comparable to the reference drug ampicillin (B1664943) against strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Furthermore, some thiazolo-indoline derivatives have exhibited promising antibacterial activity against both gram-positive and gram-negative bacteria, with some also showing antibiofilm activity. nih.gov
The table below highlights the antimicrobial activities of selected indolin-2-one derivatives.
| Derivative Class | Target Microorganisms | Key Findings | Reference |
| Arylidene indolin-2-ones | Bacillus cereus, Candida albicans, Candida krusei, Aspergillus niger | Good antibacterial and broad-spectrum antifungal activity. | nih.gov |
| Indolin-2-one-nitroimidazole hybrids | Gram-positive and Gram-negative bacteria | Remarkable antibacterial activities with MIC values from 0.0625–4 μg/mL. | mdpi.com |
| 3-Substituted indole-2-one and -thione derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Active at a MIC value of 125 μg/mL, comparable to ampicillin. | researchgate.net |
| Thiazolo-indoline derivatives | Gram-positive and Gram-negative bacteria, S. aureus, P. aeruginosa | Promising antibacterial and antibiofilm activities. | nih.gov |
| Indole (B1671886) derivatives with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Significant antibacterial and good antifungal activity, with some compounds being more effective than ciprofloxacin (B1669076) against MRSA. | turkjps.org |
Anti-inflammatory Properties
The indolin-2-one scaffold is also a promising template for the development of anti-inflammatory agents. mdpi.comnih.gov
Derivatives of indolin-2-one have been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. mdpi.comnih.gov For instance, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated excellent anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This compound was found to be more potent than dexamethasone (B1670325) in suppressing LPS-induced NO production without showing cytotoxicity. mdpi.com
The anti-inflammatory mechanism of these derivatives often involves the modulation of key signaling pathways. The aforementioned 3-(3-hydroxyphenyl)-indolin-2-one was shown to inhibit LPS-induced Akt, MAPK, and NF-κB signaling pathways. mdpi.com Other indoline (B122111) derivatives have also been reported to reduce the release of pro-inflammatory cytokines in LPS-activated macrophages by inhibiting the phosphorylation of p38 MAPK. researchgate.net Furthermore, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and shown to effectively inhibit the LPS-induced production of NO, IL-6, and TNF-α. rsc.org
Other Reported Pharmacological Activities
Beyond anticancer, antimicrobial, and anti-inflammatory effects, the versatile indolin-2-one scaffold has been associated with a range of other pharmacological activities.
Some indolin-2-one derivatives have been investigated for their potential as antiviral agents, with some showing activity against HIV-1 and HIV-2. nih.gov Additionally, certain indoline derivatives are known to possess antioxidant properties, protecting cells against cytotoxicity induced by reactive oxygen species (ROS). nih.govresearchgate.net The neuroprotective potential of some indoline derivatives has also been noted, with some capable of crossing the blood-brain barrier. researchgate.net Furthermore, pyrazino[1,2-a]indol-1-one derivatives have been synthesized and evaluated for neuropsychiatric properties, acting as antagonists for 5-HT1A and 5-HT2 receptors. mdpi.com
Antioxidant Activity
Indolin-2-one derivatives have been identified as effective radical scavengers, suggesting their potential in combating oxidative stress. researchgate.net Studies on various substituted indolin-2-ones and their thione analogs have demonstrated significant antioxidant capabilities. researchgate.net The position of substituents on the indole ring plays a critical role in determining the antioxidant capacity. For instance, one study highlighted that the substitution feature at the 5-position of the indole ring is crucial for its antioxidant activity. researchgate.net In another study, a pyrazolinyl-indole derivative showed strong antioxidant activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging rate of 72.7% at a concentration of 10 μM, which is comparable to the standard antioxidant, Trolox. mdpi.com This highlights the potential of the indole scaffold in developing new antioxidant candidates. researchgate.net
Antiviral Activity
The indolin-2-one scaffold is a key component in compounds with broad-spectrum antiviral properties. researchgate.netnih.gov This scaffold is found in various natural and synthetic compounds that have shown activity against a range of viruses. nih.gov For example, Umifenovir, a drug containing an indole core, has demonstrated inhibitory effects against both RNA and DNA viruses, including influenza, Zika, and hepatitis viruses. nih.gov The mechanism of such compounds often involves inhibiting the fusion of the virus with host cells. nih.gov Furthermore, research into indole derivatives continues to yield promising candidates for antiviral therapies, including those targeting SARS-CoV-2. nih.gov
Anti-cholinesterase Activity
Derivatives of the 2-indolinone scaffold have emerged as potent inhibitors of cholinesterase enzymes, which is a key strategy in managing Alzheimer's disease. nih.gov A study focused on 2-indolinone-based hydrazinecarbothioamides revealed significant inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One particular compound from this series, a 5-chloro-1,7-dimethyl-substituted derivative, demonstrated strong and selective inhibition of AChE. nih.gov The findings suggest that further development of these indolin-2-one derivatives could lead to promising new agents for Alzheimer's treatment. nih.gov
Table 1: Anti-cholinesterase Activity of a 2-Indolinone Derivative
| Compound | Target Enzyme | Ki (μM) | Selectivity Index (SI) for AChE |
|---|---|---|---|
| Compound 8e (5-chloro-1,7-dimethyl derivative) | AChE | 0.52 ± 0.11 | 37.69 |
Data sourced from PubMed. nih.gov
Histone Deacetylase Inhibition
The indolin-2-one scaffold is associated with histone deacetylase (HDAC) inhibition, a mechanism with anti-inflammatory and neuroprotective effects. researchgate.netnih.gov HDAC inhibitors can suppress the inflammatory response in microglia, the primary immune cells of the brain. nih.gov Studies have shown that inhibiting class I HDACs, specifically HDAC1 and HDAC2, reduces the expression of inflammatory cytokines like interleukin-6 (IL-6) and tumour necrosis factor-alpha (TNF-α). nih.gov This regulation of immune cell function suggests that indolin-2-one-based HDAC inhibitors could be a novel class of agents for treating immune-mediated and neurodegenerative diseases. nih.gov
Antiplasmodial Activity
Indole-based compounds, including indolin-2-one derivatives, are recognized for their significant antiplasmodial activity, making them promising candidates for new antimalarial drugs. nih.govresearchgate.net These compounds often work against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The mechanism of action for many of these derivatives involves inhibiting the formation of hemozoin, a crucial process for the parasite's survival. nih.gov Synthetic oxindole (B195798) derivatives have also been tested, with several compounds showing modest to good antiplasmodial activity. researchgate.net
Table 2: Antiplasmodial Activity of Indole and Oxindole Derivatives
| Compound | Strain | IC50 (μM) |
|---|---|---|
| TCMDC-134281 | P. falciparum 3D7 (CQ-sensitive) | 0.034 |
| Dihydrousamabarensine | P. falciparum (CQ-resistant) | 0.032 |
| Isosungucine | P. falciparum (CQ-resistant) | 0.168 |
| 3-aryliden-indolin-2-one (7e-g, methoxy (B1213986) substituted) | P. falciparum | 13 - 18 |
Data sourced from PubMed Central and ResearchGate. nih.govresearchgate.netresearchgate.net
Antidepressant Activity
The indole scaffold is also being investigated for its potential antidepressant effects. mdpi.com In a study using the tail suspension test (TST), a common behavioral test to screen for antidepressant drugs, an indole derivative was shown to decrease the immobility time in mice. mdpi.com This effect, however, was noted to be less potent than that of the conventional antidepressant fluoxetine. mdpi.com This line of research indicates that while the indole nucleus may contribute to antidepressant-like activity, further structural modifications are necessary to enhance its efficacy for this purpose.
Anti-HIV Activity
Indolin-2-one and related indole derivatives represent a novel and promising class of anti-HIV agents. duke.edunih.gov Research has led to the development of indoline-based CD4-mimetic compounds (CD4mcs) that exhibit potent and broad anti-HIV-1 activity. pnas.orgnih.gov These compounds work by binding to the HIV-1 envelope glycoprotein (B1211001) gp120, inducing conformational changes that prevent the virus from entering host cells. nih.gov Several indoline CD4mcs have shown increased potency and broader activity against various HIV-1 strains compared to earlier compounds. pnas.orgnih.gov They are also effective against viral variants that have developed resistance to other inhibitors. pnas.orgnih.gov
Table 3: Anti-HIV Activity of Indolinone and Indoline Derivatives
| Compound | Target/Mechanism | Activity (IC50 / IC90) | HIV Strain |
|---|---|---|---|
| Compound 1 (tetrahydropyridylmethyl-indolinone) | Virus-dependent cell fusion inhibitor | IC90 = 4.4 μM | HIV(IIIb) |
| Compound 2 (piperidinylmethyl-indolinone) | Virus-dependent cell fusion inhibitor | IC90 = 14.9 μM | HIV(IIIb) |
| Indoline CD4mc (unspecified) | CD4-mimetic, entry inhibitor | IC50 = 0.54 μM | HIV-1 AD8 |
| Indoline CD4mc (unspecified) | CD4-mimetic, entry inhibitor | IC50 = 0.28 μM | HIV-1 JR-FL |
| Indoline CD4mc (unspecified) | CD4-mimetic, entry inhibitor | IC50 = 0.21 μM | HIV-1 BG505 |
Data sourced from Scholars@Duke and PNAS. duke.edupnas.org
Table of Mentioned Chemical Compounds
| Chemical Name |
| 7-Methoxy-3,3-dimethylindolin-2-one |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Chloroquine |
| Donepezil |
| Fluoxetine |
| Galantamine |
| Interleukin-6 (IL-6) |
| Remdesivir |
| Trolox |
| Tumour necrosis factor-alpha (TNF-α) |
| Umifenovir |
| 5-chloro-1,7-dimethyl-substituted 2-indolinone |
| 3-aryliden-indolin-2-one |
| Dihydrousamabarensine |
| Isosungucine |
| TCMDC-134281 |
| 1,3,3-(4-N-methyl-1,2,5,6-tetrahydropyridylmethyl)-1-phenyl-2-indolinone |
| 3,3-(4-N-methylpiperidinylmethyl)-1-phenyl-2-indolinone |
Lipoxygenase Inhibitory Activity
Comprehensive searches of scientific literature and chemical databases did not yield specific studies evaluating the lipoxygenase inhibitory activity of this compound. However, research on related indolin-2-one scaffolds provides some context for the potential activity of this class of compounds.
One study on a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives found that substitutions on the indole ring significantly impacted their inhibitory potency against lipoxygenase (LOX). Specifically, the replacement of a bromine atom on the indole ring with a methoxy group resulted in a more than 100-fold reduction in inhibitory activity. nih.gov This suggests that the electronic and steric properties of substituents on the indolin-2-one core play a crucial role in their interaction with the lipoxygenase enzyme.
While this finding pertains to a different series of indolin-2-one derivatives, it highlights the sensitivity of lipoxygenase inhibition to the specific substitution pattern on the indole nucleus. No data is currently available to confirm if this trend holds for this compound.
Anthelmintic and Insecticidal Activities
There is no specific information available in the public domain regarding the anthelmintic or insecticidal properties of this compound.
General information suggests that the broader class of compounds to which it belongs, 3,3-dimethylindolin-2-ones, are utilized as intermediates in the synthesis of pesticides and insecticides. ontosight.ai However, this does not provide specific data on the biological activity of the title compound itself.
Further research is required to determine if this compound possesses any intrinsic anthelmintic or insecticidal properties.
Molecular Interactions and Biochemical Target Engagement
DNA Binding Interactions
The interaction between small molecules and DNA can occur through various modes, including intercalation and groove binding, which can significantly impact cellular processes. For phenothiazine (B1677639) derivatives, which share some structural similarities with indolin-2-ones, substituents play a critical role in their interaction with DNA. mdpi.com For instance, the presence of primary amino groups can facilitate efficient binding to DNA, while other substituents like sulfanilic acid fragments can prevent DNA binding due to electrostatic repulsion. mdpi.com
In the context of indolin-2-one derivatives, their interaction with DNA is an area of active research. The planar nature of the core structure suggests a potential for intercalation between DNA base pairs. This mode of binding can alter the topology of DNA, potentially interfering with the functions of enzymes that act on DNA, such as topoisomerases and polymerases. The specific substituents on the indolin-2-one ring, such as the 7-methoxy and 3,3-dimethyl groups of the compound , would modulate the strength and specificity of such interactions. While direct studies on 7-Methoxy-3,3-dimethylindolin-2-one's DNA binding are not extensively detailed in the provided results, the principles governing small molecule-DNA interactions suggest this is a plausible mechanism of action that warrants further investigation.
Protein Binding Interactions (e.g., Bovine Serum Albumin, EWS-FLI1)
The binding of a compound to proteins is a crucial factor in its distribution, metabolism, and mechanism of action.
Bovine Serum Albumin (BSA)
Bovine Serum Albumin (BSA) is a model protein used to study the binding of drugs and other small molecules in the bloodstream. nih.gov The interaction between a compound and BSA can provide insights into its pharmacokinetic profile. While specific studies detailing the binding of this compound to BSA were not found in the search results, the general principles of drug-protein interactions are well-established. Such binding is often investigated using spectroscopic and computational methods to understand the interaction with partially unfolded proteins, which can be important for drug delivery. nih.gov The binding of a compound to albumin can also lead to conformational changes in the protein. nih.gov
EWS-FLI1
The EWS-FLI1 fusion protein is a key oncogenic driver in Ewing's sarcoma. nih.gov It functions by binding to DNA, often at GGAA microsatellite repeats, to either activate or repress enhancer elements, leading to oncogenesis. nih.govacs.org Small molecules that can disrupt the function of EWS-FLI1 are of significant therapeutic interest. nih.gov
Research has focused on developing small molecule inhibitors of EWS-FLI1, with some studies exploring analogs of the indolin-2-one scaffold. nih.govacs.org For example, a related compound, referred to as compound 2 (YK-4-279), has been shown to be a functional inhibitor of EWS-FLI1. nih.govacs.org This compound demonstrated a dose-dependent decrease in the promoter activity of an EWS-FLI1 target gene. nih.govacs.org The binding of a biotinylated analog of another inhibitor to immobilized EWS-FLI1 was detected, with a dissociation constant (Kd) of 4.8 ± 2.6 μM. nih.govacs.org Notably, no binding was observed when BSA was used as a control protein. nih.govacs.org
The position of substituents on the phenyl ring of these inhibitors was found to be critical for their activity. nih.govacs.org This highlights the importance of the specific chemical structure in mediating the interaction with EWS-FLI1.
| Interaction Data for an EWS-FLI1 Inhibitor Analog | |
| Parameter | Value |
| Target Protein | EWS-FLI1 |
| Inhibitor Analog | Biotinylated version of a lead compound |
| Dissociation Constant (Kd) | 4.8 ± 2.6 μM |
| Control Protein | Bovine Serum Albumin (BSA) - No binding detected |
Enzyme Active Site Interactions and Specificity
The indolin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of enzyme inhibitors, particularly kinase inhibitors. The ability of a compound to specifically interact with the active site of an enzyme determines its potency and selectivity.
Studies on indole (B1671886) derivatives have provided insights into their interactions with enzyme active sites. For example, investigations into the enzyme indoleamine 2,3-dioxygenase have shown that indole derivatives can bind to the enzyme and modulate its activity. nih.gov These studies revealed that different indole derivatives could either enhance or lower the maximal velocity (Vmax) of the enzyme, suggesting distinct binding modes or effects on the enzyme's conformation. nih.gov
While specific enzymatic targets for this compound are not detailed in the provided search results, the structural features of this compound are relevant to its potential as an enzyme inhibitor. The methoxy (B1213986) group at the 7-position and the gem-dimethyl groups at the 3-position can influence the compound's steric and electronic properties, which in turn govern its fit and interactions within an enzyme's active site. These groups can form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the active site, leading to inhibition of the enzyme's function. The specificity of such a compound would depend on the unique architecture of the target enzyme's active site compared to other enzymes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Structural Determinants for Observed Biological Activities
While specific biological activity data for 7-Methoxy-3,3-dimethylindolin-2-one is not extensively detailed in publicly available research, the influence of its key structural features can be inferred from studies on related indole (B1671886) and indolin-2-one derivatives.
The indolin-2-one core itself is a known pharmacophore. For instance, derivatives of this structure have been designed and synthesized as potent anticancer agents. nih.gov The biological activity of such compounds is often linked to their ability to act as kinase inhibitors. nih.gov
The 7-methoxy group is an important feature. Methoxy-activated indole derivatives are a significant area of research due to their prevalence in pharmaceuticals and natural products. chim.it The position of a methoxy (B1213986) group on the indole ring is a significant determinant of bioactivity. mdpi.com In the context of anti-inflammatory indole-2-one derivatives, a quantitative SAR analysis has indicated that high molecular polarizability is beneficial for activity. nih.gov The electron-donating nature of the methoxy group can influence the electron distribution of the aromatic ring, potentially impacting receptor binding and other interactions.
The 3,3-dimethyl groups at the C3 position are also crucial. This gem-dimethyl substitution can have several effects. Structurally, it creates a sterically hindered center, which can influence the molecule's conformation and how it fits into a biological target's binding site. From a chemical reactivity standpoint, the absence of protons at the C3 position prevents enolization at that site, which can enhance the metabolic stability of the compound.
In studies of related antioxidant indoles, the substitution pattern is critical. For antioxidant activity via a Hydrogen Atom Transfer (HAT) mechanism, an unsubstituted nitrogen atom at the N1 position is often important for stabilizing the resulting indolyl radical. nih.gov
Rational Design Principles for Enhancing Bioactivity and Selectivity
The rational design of more potent and selective analogs of this compound would be guided by established principles from related compound series.
For developing kinase inhibitors based on the indolin-2-one scaffold, molecular dissection of existing anticancer drugs can be a guiding principle. nih.gov This involves identifying the key interacting moieties and optimizing them.
To enhance anti-inflammatory activity in indole-2-one derivatives, a strategy would be to increase molecular polarizability while maintaining a low lipid/water partition coefficient (ALogP), as suggested by quantitative SAR studies. nih.gov This could involve the introduction of polar functional groups at various positions on the scaffold.
The table below outlines some rational design principles based on the structural components of this compound and findings from related molecules.
| Structural Component | Design Principle for Enhanced Bioactivity | Rationale |
| Indolin-2-one Core | Maintain the core structure as a scaffold. | It is a "privileged structure" for kinase inhibition and other biological activities. nih.gov |
| 7-Methoxy Group | Explore alternative substitutions at the 7-position. | The position of substituents on the indole ring significantly impacts bioactivity. mdpi.com |
| 3,3-Dimethyl Group | Retain for metabolic stability. | Prevents C3-enolization, potentially reducing metabolic degradation pathways. |
| N1-Position | Maintain as an unsubstituted NH group. | Important for antioxidant activity via the HAT mechanism by stabilizing the indolyl radical. nih.gov |
Influence of Substituent Effects on Chemical Reactivity and Biological Profile
The substituents on the this compound ring system have a profound influence on both its chemical reactivity and its potential biological profile.
The 7-methoxy group , being an electron-donating group, increases the electron density of the aromatic ring, which can make the ring more susceptible to electrophilic substitution. This electronic effect can also modulate the acidity of the N-H proton at the 1-position. The presence and position of such groups are known to be significant determinants of bioactivity. mdpi.com
The 3,3-dimethyl groups provide steric bulk, which can shield the adjacent carbonyl group from nucleophilic attack. This steric hindrance can also lock the conformation of the five-membered ring, which may be crucial for fitting into a specific protein binding pocket.
The table below summarizes the anticipated influence of the key substituents of this compound.
| Substituent | Influence on Chemical Reactivity | Anticipated Impact on Biological Profile |
| 7-Methoxy Group | Electron-donating, activates the aromatic ring towards electrophilic substitution. | Modulates electronic properties for receptor binding; can influence metabolic stability. |
| 3,3-Dimethyl Group | Steric hindrance around the C3 position; prevents enolization. | Provides conformational rigidity; enhances metabolic stability. |
| N1-H Group | Acidic proton, can be deprotonated by a base. | Potential hydrogen bond donor in receptor interactions; key for certain antioxidant mechanisms. nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries Pertaining to 7-Methoxy-3,3-dimethylindolin-2-one and the Indolin-2-one Scaffold
The indolin-2-one, or oxindole (B195798), scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net This core structure is considered a "privileged scaffold" because of its ability to interact with diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govnih.govresearchgate.net
Key academic contributions have established the indolin-2-one core as a versatile framework for designing inhibitors of various enzymes, particularly protein kinases. researchgate.net Kinase inhibitors are crucial in cancer therapy, and several successful drugs, such as Sunitinib and Nintedanib, are based on the indolin-2-one scaffold. researchgate.netekb.eg Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. nih.govresearchgate.netresearchgate.net
Discoveries related to the indolin-2-one scaffold include:
Anticancer Activity: A multitude of studies have focused on synthesizing and evaluating novel indolin-2-one derivatives as potent anticancer agents. nih.govnih.gov These compounds often exert their effects by inhibiting protein kinases involved in cancer cell proliferation and survival. researchgate.net For instance, some derivatives have shown significant activity against various cancer cell lines, including triple-negative breast cancer and colon cancer. nih.govnih.gov The mechanism of action for some of these compounds involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Enzyme Inhibition: Beyond kinases, indolin-2-one derivatives have been identified as inhibitors of other important enzymes. For example, certain 3,3-di(indolyl)indolin-2-ones have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents. nih.gov
Antimicrobial and Antibiofilm Activity: Researchers have developed indolin-2-one derivatives that exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds also show significant antibiofilm activity, which is crucial for combating chronic and resistant infections. nih.gov
Anti-inflammatory Properties: The anti-inflammatory potential of the indolin-2-one scaffold has also been explored. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6 by suppressing key signaling pathways. mdpi.com
While extensive research has been conducted on the broader indolin-2-one scaffold, specific academic contributions focusing solely on This compound are less prevalent in publicly available literature. This specific substitution pattern represents a particular chemical space within the larger family of indolin-2-ones. Its unique electronic and steric properties, conferred by the methoxy (B1213986) and gem-dimethyl groups, likely influence its biological activity and potential applications. The primary role of such a specific derivative would likely be as a key intermediate or building block in the synthesis of more complex, biologically active molecules. The development of efficient synthetic routes to this and similar compounds is a significant contribution in itself, enabling the exploration of a wider range of chemical diversity in drug discovery programs.
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the significant progress in the field of indolin-2-one chemistry, several research avenues remain underexplored, and various methodological challenges persist.
Unexplored Research Avenues:
Systematic Exploration of Substitution Patterns: While numerous derivatives have been synthesized, a systematic and comprehensive exploration of the chemical space around the indolin-2-one core is still lacking. The specific biological effects of various substitution patterns, such as that seen in this compound, are not always well-understood. A deeper investigation into how different functional groups at various positions on the indolin-2-one ring influence target specificity and potency is warranted.
Elucidation of Novel Mechanisms of Action: Many studies focus on well-established targets like protein kinases. nih.govnih.gov There is an opportunity to discover novel mechanisms of action for indolin-2-one derivatives beyond kinase inhibition. This could involve screening against a broader range of biological targets or employing advanced chemical biology techniques to identify their cellular binding partners.
Development of Drug-Resistant Therapies: The emergence of drug resistance is a major challenge in cancer therapy. nih.gov A critical area of future research is the design and synthesis of indolin-2-one derivatives that can overcome known resistance mechanisms, such as mutations in the target protein. nih.govresearchgate.net
Application in Neglected Diseases: While much of the focus has been on cancer, the diverse biological activities of indolin-2-ones suggest their potential for treating other conditions, including neglected tropical diseases and rare genetic disorders.
Methodological Challenges:
Stereoselective Synthesis: The C3 position of the indolin-2-one ring is often a stereocenter, and the biological activity of enantiomers can differ significantly. Developing efficient and scalable methods for the asymmetric synthesis of chiral indolin-2-one derivatives remains a significant challenge.
Green Synthesis Approaches: Many existing synthetic methods for indolin-2-ones involve harsh reaction conditions, toxic reagents, and complex purification procedures. The development of more environmentally friendly and sustainable "green" synthetic routes, such as those utilizing ultrasound and deep eutectic solvents, is an important area for improvement. mdpi.com
Improving Solubility and Bioavailability: Poor aqueous solubility and limited oral bioavailability can hamper the therapeutic development of promising indolin-2-one derivatives. nih.gov Overcoming these pharmacokinetic challenges through medicinal chemistry strategies, such as the incorporation of polar functional groups or the use of prodrug approaches, is a critical need.
Predictive In Silico Models: While molecular docking is often used to predict binding modes, the development of more accurate and predictive computational models for the biological activity and potential off-target effects of indolin-2-one derivatives would greatly accelerate the drug discovery process. nih.gov
Outlook for the Development of Novel Chemical Probes and Therapeutic Agents Based on the Indolin-2-one Core
The future for the development of novel chemical probes and therapeutic agents based on the indolin-2-one core appears bright and full of potential. The scaffold's proven track record as a "privileged structure" in medicinal chemistry provides a solid foundation for future innovations. nih.govnih.govresearchgate.net
Development of Novel Chemical Probes:
The versatility of the indolin-2-one scaffold makes it an excellent candidate for the design of chemical probes to investigate biological processes.
Fluorescent Probes: By incorporating fluorophores into the indolin-2-one structure, researchers can create probes for imaging specific enzymes or cellular components. The inherent fluorescence of some indole (B1671886) derivatives can also be harnessed for this purpose. rsc.org These probes can be invaluable tools for understanding disease mechanisms and for high-throughput screening of new drug candidates.
Affinity-Based Probes: Indolin-2-one derivatives can be functionalized with reactive groups to create affinity-based probes for identifying and isolating their protein targets. This approach is crucial for elucidating the mechanism of action of novel bioactive compounds.
Probes for Target Validation: The development of highly selective indolin-2-one-based inhibitors for specific biological targets can provide chemical probes to validate the therapeutic potential of these targets in disease models.
Development of Novel Therapeutic Agents:
The indolin-2-one scaffold will likely continue to be a rich source of new therapeutic agents for a variety of diseases.
Next-Generation Kinase Inhibitors: Building on the success of existing indolin-2-one-based kinase inhibitors, future research will focus on developing next-generation inhibitors with improved selectivity, potency, and resistance profiles. nih.govresearchgate.net This will involve targeting novel kinases and addressing the challenge of acquired drug resistance.
Multi-Targeted Agents: The ability of the indolin-2-one scaffold to interact with multiple targets presents an opportunity to develop multi-targeted agents for complex diseases like cancer. These compounds could offer improved efficacy and a lower likelihood of resistance development.
Therapeutics for a Broader Range of Diseases: The diverse biological activities of indolin-2-ones will be further explored to develop treatments for a wider range of conditions, including inflammatory diseases, infectious diseases, and neurodegenerative disorders. nih.govmdpi.com For example, their potential as α-glucosidase inhibitors for diabetes is an emerging area of interest. nih.gov
Below is an interactive data table summarizing the research findings on various indolin-2-one derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methoxy-3,3-dimethylindolin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of indolin-2-one derivatives typically involves bromination or methoxylation of the parent scaffold. For example, 5-Bromo-3,3-dimethylindolin-2-one is synthesized via bromination of 3,3-dimethylindolin-2-one using N-bromosuccinimide (NBS) in dichloromethane at room temperature . For methoxylation, analogous protocols (e.g., epoxidation followed by hydrogenation, as seen in 7-Methoxy-3,7-dimethyloctan-2-ol synthesis) may apply, requiring optimization of catalysts (e.g., Raney nickel) and solvent systems . Yield improvements often involve continuous flow techniques for industrial scalability .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy group at C7, methyl groups at C3) via chemical shifts (e.g., δ ~3.8 ppm for methoxy protons) .
- Mass Spectrometry : For molecular weight validation (C11H13NO2, theoretical m/z 191.1) .
- X-ray Crystallography : If crystallizable, puckering parameters (e.g., Q, θ) can confirm ring conformations .
Q. What preliminary biological activities are reported for indolin-2-one derivatives, and how is this compound screened?
- Methodological Answer : Brominated analogs (e.g., 5-Bromo-3,3-dimethylindolin-2-one) exhibit antimicrobial activity (Gram-positive IC50 ~20 µg/mL) via broth microdilution assays . For the methoxy derivative, similar protocols apply:
- Antioxidant Assays : DPPH radical scavenging (IC50 ~45 µg/mL as in related compounds) .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa), with comparative analysis against halogenated analogs .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence reactivity and binding in this compound compared to halogenated analogs?
- Methodological Answer : The methoxy group’s electron-donating nature alters electronic density on the indole ring, reducing electrophilic substitution rates compared to brominated derivatives. Computational studies (DFT) can map HOMO-LUMO gaps, while SPR assays quantify target binding (e.g., kinase inhibition vs. halogenated analogs) .
Q. What contradictions exist in reported bioactivity data for indolin-2-one derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., ±10 µg/mL across studies) may arise from:
- Strain Variability : Use standardized strains (e.g., E. coli ATCC 25922) .
- Solubility Differences : Optimize DMSO concentrations (<1% v/v) to avoid false negatives.
- Metabolic Interference : LC-MS/MS quantifies compound stability in assay media .
Q. What strategies optimize the regioselectivity of methoxylation in this compound synthesis?
- Methodological Answer : To minimize byproducts (e.g., over-oxidation):
- Catalyst Screening : Pd/C vs. CuI in methoxylation steps .
- Solvent Effects : Polar aprotic solvents (acetonitrile) enhance nucleophilic attack at C7.
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal quenching times .
Q. How does the methoxy group impact the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals:
- Hydrolysis : Methoxy demethylation in acidic buffers (pH <3), mitigated by prodrug strategies.
- Photodegradation : UV-Vis spectroscopy tracks degradation kinetics; amber vials reduce light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
